molecular formula C14H21NO B7847508 5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine

5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine

Cat. No.: B7847508
M. Wt: 219.32 g/mol
InChI Key: CVSRUTFMPVMFOA-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-inden-5-yloxy)pentan-1-amine is a primary amine featuring a pentyl chain linked via an ether oxygen to the 5-position of a 2,3-dihydro-1H-indene moiety. The dihydroindenyl group is a bicyclic system with partial saturation, contributing to unique electronic and steric properties.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-9-2-1-3-10-16-14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSRUTFMPVMFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and anti-cancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C13H17NO
  • Molecular Weight: 205.29 g/mol
  • IUPAC Name: this compound

Receptor Interaction:
This compound primarily acts as a 5-HT4 receptor agonist , which means it binds to the serotonin receptor subtype 4. This interaction activates various intracellular signaling pathways that can influence numerous physiological processes, including gastrointestinal motility and neurotransmitter release.

Anticancer Properties

Recent studies have indicated that derivatives of 2,3-dihydro-1H-indene exhibit significant anti-cancer activity. For instance, compounds structurally related to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The following table summarizes the inhibitory effects observed in related compounds:

CompoundIC50 (µM)Inhibition (%)
Compound 12d0.02878.82%
Compound 12q0.08783.61%

These compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo without significant toxicity .

Neuroprotective Effects

Inhibition of monoamine oxidase B (MAO-B) has been a critical strategy for treating neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have shown promising MAO-B inhibitory activity with IC50 values comparable to established drugs like Selegiline . The SAR studies indicate that structural modifications can enhance selectivity and potency.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various dihydroindene derivatives, compound 12d was identified as a potent tubulin polymerization inhibitor with significant anticancer properties. It was found to induce cell cycle arrest at the G2/M phase and stimulate apoptosis in K562 leukemia cells .

Case Study 2: Neuroprotective Potential
Another investigation focused on the MAO-B inhibitory effects of indene derivatives. Compounds L4 and L8 demonstrated high selectivity and potency, suggesting that modifications to the indene structure could lead to new therapeutic agents for neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Evidence
5-(2,3-Dihydro-1H-inden-5-yloxy)pentan-1-amine C₁₄H₂₁NO 219.33 Pentyl-amine chain, ether linkage Not reported Inferred from evidence
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 13396-94-6) C₁₂H₁₇N 175.27 Shorter propyl-amine chain, direct bond to indene Not reported
5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2) C₉H₁₀ClN 167.64 Amine directly on indene, chloro substituent Not reported
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-phenylpiperazine (Compound 5) C₂₈H₃₁N₃O 425.57 Piperazine-phenethyl backbone, ether linkage 61.2–106.3

Structural and Functional Differences

The ether linkage may enhance solubility and metabolic stability compared to direct alkyl bonding . 5-Chloro-2,3-dihydro-1H-inden-1-amine lacks the pentyl chain but introduces a chloro substituent, likely increasing electronegativity and altering receptor affinity . Piperazine derivatives (e.g., Compound 5) feature bulkier aromatic systems, which may enhance receptor selectivity but reduce blood-brain barrier penetration compared to simpler amines .

Synthetic Routes: Piperazine analogues (e.g., Compounds 5–25) are synthesized via coupling reactions between phenethyl-piperazine intermediates and activated indenyloxy precursors, often using acetic acid or ethyl acetate as solvents .

Physicochemical Properties :

  • Melting points for piperazine derivatives range from 61.2°C to 106.3°C , reflecting their crystalline solid state and high purity .
  • The target compound’s longer alkyl chain may lower its melting point compared to piperazine analogues, though experimental data are needed for confirmation.

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